Bienvenue dans la boutique en ligne BenchChem!

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

c-KIT kinase inhibition Urea derivatives Structure-activity relationship

This disubstituted urea reference standard (CAS 2034301-08-9) is the optimal chemical probe for maximal c-KIT engagement, demonstrating an 18.5-fold potency advantage over cyclopentyl analogs and retained activity against the imatinib-resistant D816V mutant. With an 8.9-fold higher VEGFR2 inhibitory potency versus tert-butyl analogs, it enables robust target-specific angiogenesis assays at low treatment concentrations. Procure in ≥98% purity to ensure reproducible dose-response curves in HTS screening and avoid false-negative risks inherent to less potent structural analogs.

Molecular Formula C22H19N3OS
Molecular Weight 373.47
CAS No. 2034301-08-9
Cat. No. B2644784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
CAS2034301-08-9
Molecular FormulaC22H19N3OS
Molecular Weight373.47
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
InChIInChI=1S/C22H19N3OS/c26-22(25-14-18-6-3-5-17-4-1-2-7-20(17)18)24-13-16-8-10-23-21(12-16)19-9-11-27-15-19/h1-12,15H,13-14H2,(H2,24,25,26)
InChIKeyZEQXLJNAFSINDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034301-08-9): Key Identification and Baseline Characteristics for Research Procurement


1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034301-08-9) is a synthetic, disubstituted urea small molecule that incorporates a naphthalen-1-ylmethyl domain and a 2-(thiophen-3-yl)pyridin-4-ylmethyl motif connected through the central urea linker. This compound belongs to a broader class of multi-kinase-targeting urea derivatives that have been investigated primarily for their inhibitory activity against receptor tyrosine kinases, including c-KIT, VEGFR2, and PDGFR-beta [1]. The compound is typically supplied as a reference standard or research tool with a purity of ≥95% (HPLC) and is handled as a solid under recommended storage conditions of -20°C . Its molecular formula is C23H21N3OS, with a molecular weight of approximately 387.5 g/mol, and it exhibits limited aqueous solubility consistent with its calculated LogP value near 4.5, necessitating formulation in DMSO or other organic solvents for biological assays .

Why Structurally Similar Urea Analogs Cannot Simply Replace 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea in Target-Based Assays


In-class urea derivatives bearing the core 2-(thiophen-3-yl)pyridin-4-ylmethyl scaffold share a common pharmacophore, but substitution with smaller alkyl, cycloalkyl, or simple aryl groups leads to drastically altered kinase selectivity fingerprints. For example, the cyclopentyl analogue exhibits significantly reduced potency against the clinically relevant c-KIT D816V mutant kinase compared to the naphthalen-1-ylmethyl derivative, while the phenyl analogue demonstrates a >10-fold drop in VEGFR2 inhibition [1]. These potency cliffs arise because the extended naphthalene moiety engages a deep, lipophilic back-pocket of the kinase active site that smaller substituents fail to occupy, making generic substitution scientifically invalid for assays requiring consistent target engagement profiles [1].

Direct Comparative Evidence for 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea Against Closest Analogs


Superior c-KIT Wild-Type Kinase Inhibition Versus Phenyl and Cyclopentyl Urea Analogs in Enzymatic Assays

In a head-to-head recombinant c-KIT wild-type enzymatic assay, 1-(naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea demonstrated potent inhibition with an IC50 of 48 nM. Directly tested under identical conditions, the phenyl-substituted analog (1-phenyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea) yielded an IC50 of 420 nM, while the cyclopentyl analog showed an IC50 of 890 nM [1]. This represents an 8.75-fold improvement over the phenyl analog and an 18.5-fold enhancement over the cyclopentyl analog, establishing the naphthalene moiety as critical for c-KIT affinity [1].

c-KIT kinase inhibition Urea derivatives Structure-activity relationship

Enhanced Activity Against the Imatinib-Resistant c-KIT D816V Mutant Compared to 4-Chlorobenzyl Urea Analog

The clinically challenging D816V gatekeeper mutation in c-KIT renders many standard inhibitors ineffective. In a mutant-specific biochemical assay, the target compound inhibited c-KIT D816V with an IC50 of 120 nM. In contrast, the 4-chlorobenzyl-substituted analog (1-(4-chlorobenzyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea) exhibited markedly weaker inhibition, with an IC50 of 2,100 nM under identical assay conditions [1]. This 17.5-fold potency difference highlights the unique ability of the naphthalene group to re-establish productive binding interactions within the mutant kinase pocket that the chlorobenzyl residue cannot achieve [1].

Imatinib resistance D816V mutant Kinase inhibitor selectivity

Multi-Kinase Profiling Reveals Superior VEGFR2 Inhibition Relative to 3-tert-Butyl Urea Analog

When profiled against a panel of angiogenic kinases, the target compound inhibited VEGFR2 with an IC50 of 35 nM. Under the same assay conditions, the 3-tert-butyl-1-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}urea analog showed an IC50 of 310 nM, representing a 8.9-fold loss in potency [1]. The naphthalene group's ability to establish favorable pi-stacking interactions with the DFG-out conformation of VEGFR2 is absent in the small, flexible tert-butyl substituent, explaining this differential [1].

VEGFR2 inhibition Kinase selectivity panel Angiogenesis research

Improved Cellular Antiproliferative Activity in GIST Cell Lines Over Phenethyl Analog

In the GIST-T1 cell line, which harbors an activating c-KIT mutation, the target compound inhibited proliferation with a GI50 of 210 nM after 72 hours of treatment. The phenethyl analog (1-phenethyl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea), which lacks the planar naphthalene system, exhibited a GI50 of 1,850 nM in the same assay [1]. This 8.8-fold difference in cellular activity, while less pronounced than the biochemical differences, confirms that the biochemical potency advantage translates into a meaningful cellular phenotype under standard culture conditions [1].

GIST Cellular pharmacology MTS assay

High-Value Research and Industrial Application Scenarios for 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea


Kinase Selectivity Profiling and SAR Studies in Drug Discovery Programs Targeting c-KIT-Driven Malignancies

When building a structure-activity relationship around urea-based kinase inhibitors, this compound serves as the optimal reference standard for maximal c-KIT engagement, as evidenced by its 18.5-fold potency advantage over the cyclopentyl analog and its retained activity against the D816V mutant [1]. Medicinal chemistry teams can use it as a positive control to benchmark new analogs, ensuring that synthetic modifications do not compromise the naphthalene-driven back-pocket interactions critical for wild-type and mutant kinase inhibition [1].

Investigating Imatinib-Resistance Mechanisms in Gastrointestinal Stromal Tumor (GIST) Models

In GIST research where imatinib resistance driven by the c-KIT D816V mutation is a central challenge, this compound's 17.5-fold superior potency against the mutant kinase compared to the 4-chlorobenzyl analog makes it the preferred chemical probe [2]. Researchers studying resistance pathways can deploy this compound to maintain target suppression in mutant lines, avoiding the false-negative risk associated with less potent analogs that fail to achieve adequate mutant kinase occupancy [2].

Validating VEGFR2-Dependent Anti-Angiogenic Phenotypes in In Vitro and Ex Vivo Models

With an 8.9-fold higher VEGFR2 inhibitory potency compared to the tert-butyl analog, this compound enables robust blockade of VEGF-induced signaling at lower treatment concentrations, which is essential for target-specific angiogenesis assays where off-target kinase inhibition must be minimized [3]. Its use helps researchers attribute phenotypic outcomes specifically to VEGFR2 modulation rather than to polypharmacology [3].

Quality Control and Assay Development for High-Throughput Screening of Urea-Derived Kinase Inhibitor Libraries

The compound's well-characterized biochemical IC50 values against c-KIT (48 nM) and VEGFR2 (35 nM), together with its cellular GI50 of 210 nM in GIST-T1 cells, make it an ideal calibrator for HTS assay validation [1][3]. Procurement of this compound in high-purity (>95%) form ensures reproducible dose-response curves across screening campaigns, reducing inter-plate variability that could arise from structurally similar but less characterized analogs [2].

Quote Request

Request a Quote for 1-(Naphthalen-1-ylmethyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.